molecular formula C11H11N5S B1408394 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1955547-97-3

2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Cat. No.: B1408394
CAS No.: 1955547-97-3
M. Wt: 245.31 g/mol
InChI Key: XRLXXQYQAVYJLO-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure features a thiophen-3-yl substituent at position 6 and an ethan-1-amine chain at position 3 (Figure 1). The ethan-1-amine linker may contribute to hydrogen-bonding interactions in biological targets, a feature common in kinase or bromodomain inhibitors .

Figure 1: Core structure of 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine.

Properties

IUPAC Name

2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLXXQYQAVYJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization and Condensation Approach

Step 1: Synthesis of the Triazolopyridazine Core

  • Starting Materials: 3-Amino-1,2,4-triazole derivatives and 3,6-dichloropyridazine.
  • Reaction: Nucleophilic substitution of the chlorides with amino groups, followed by cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF).
  • Conditions: Elevated temperature (~100°C), presence of a base such as triethylamine or potassium carbonate to facilitate nucleophilic attack.

Summary Table for Method A:

Step Reaction Type Reagents Conditions Purpose
1 Nucleophilic substitution & cyclization 3-Amino-1,2,4-triazole, 3,6-dichloropyridazine Reflux, DMF, base Form heterocyclic core
2 Suzuki-Miyaura coupling Thiophene boronic acid 80°C, Pd catalyst Attach thiophene ring
3 Nucleophilic substitution Ethan-1-amine Mild heating, ethanol Attach amino group

Method B: Multi-step Synthesis via Intermediate Precursors

Step 1: Formation of 6-(Thiophen-3-yl)-triazolo[4,3-b]pyridazine

  • Reagents: 3-Amino-1,2,4-triazole and 3,6-dichloropyridazine.
  • Reaction: Sequential condensation and cyclization, facilitated by reflux in acetic acid or ethanol.

Step 2: Functionalization at the 3-position

  • Method: Use of halogenation (e.g., bromination) at the 3-position, followed by nucleophilic substitution with ethan-1-amine.
  • Reaction Conditions: Controlled temperature (~0-25°C for halogenation), then heating (~50°C) for substitution.

Step 3: Purification and Characterization

  • Techniques: Column chromatography, recrystallization, confirmed by NMR and mass spectrometry.

Analytical Confirmation and Optimization

The synthesized compound’s structure and purity are confirmed using:

Data Table: Summary of Synthesis Methods

Method Starting Materials Key Reactions Reaction Conditions Advantages Limitations
A 3-Amino-1,2,4-triazole, 3,6-dichloropyridazine Cyclization, coupling, substitution Reflux (~100°C), inert atmosphere High yield, controlled steps Multi-step, time-consuming
B Precursors with halogenated intermediates Condensation, halogenation, nucleophilic substitution Mild to moderate temperatures Flexible, adaptable Requires intermediate purification

Notes and Recommendations

  • Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
  • Purification should involve chromatography and recrystallization to achieve pharmaceutical-grade purity.
  • Reaction monitoring via TLC, NMR, or IR is essential for optimizing each step.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C11H11N5SC_{11}H_{11}N_5S, with a molecular weight of approximately 245.31 g/mol. Its structure features a thiophene ring fused with a triazolo-pyridazine moiety, which is critical for its biological activity. The compound's structural characteristics can be represented as follows:InChI InChI 1S C11H11N5S c12 5 3 11 14 13 10 2 1 9 15 16 10 11 8 4 6 17 7 8 h1 2 4 6 7H 3 5 12H2\text{InChI }\text{InChI 1S C11H11N5S c12 5 3 11 14 13 10 2 1 9 15 16 10 11 8 4 6 17 7 8 h1 2 4 6 7H 3 5 12H2}

Anticancer Activity

Research has indicated that derivatives of triazolo-pyridazines exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can inhibit tubulin polymerization, which is crucial for cancer cell division. A notable study demonstrated that modifications of the triazolo-pyridazine scaffold led to compounds with IC50 values in the low nanomolar range against gastric adenocarcinoma and lung adenocarcinoma cell lines .

Table 1: Antiproliferative Activity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (µM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

Antiviral Properties

Another area of interest is the antiviral activity against HIV. Studies have explored the synthesis and evaluation of piperidinyl-substituted triazolo derivatives for their potential anti-HIV effects. The molecular docking studies suggested that these compounds could effectively bind to viral proteins, inhibiting their function .

Materials Science Applications

The unique structural properties of This compound also lend themselves to applications in materials science. Its ability to form coordination complexes with metals has been investigated for potential use in catalysis and as luminescent materials. The optical properties of related triazolopyridine derivatives have been characterized for their potential application in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridazine rings are key to its binding affinity, allowing it to form hydrogen bonds and other interactions with target proteins .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituent at Position 6 Position 3 Modification Biological Activity Key Findings Source
Target Compound Thiophen-3-yl Ethan-1-amine Not explicitly reported Higher lipophilicity (thiophene) vs. indole/phenyl analogs N/A
Compound 6 (Vitas-M, STK651245) 1H-indol-3-yl N-[2-(1H-indol-3-yl)ethyl] BRD4 bromodomain inhibitor IC₅₀ < 1 µM in BRD4 assays
Compound 9 (Enamine, Z219181640) 1H-indol-3-yl + phenyl N-[2-(1H-indol-3-yl)-2-phenylethyl] BRD4 inhibitor Lower isolated yield (39%) vs. other derivatives
CAS 1204297-71-1 3-Fluorophenyl 2-{[3-(3-Fluorophenyl)...]oxy}ethyl Not reported Molecular weight: 273.27 g/mol
Compound 24 (Vitas-M, STK719914) Piperidine-4-carboxylic acid 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl) Cytotoxic (Hep cells) IC₅₀: ~2 µg/mL (vs. 1.2 µg/mL for adriamycin)
Key Observations:

Substituent Diversity at Position 6: Indole Derivatives (e.g., Compounds 6, 9): Exhibit potent BRD4 inhibition due to π-π stacking and hydrophobic interactions with bromodomains . Thiophen-3-yl (Target Compound): The sulfur atom may increase metabolic stability compared to nitrogen-rich indoles, though activity data are lacking.

Position 3 Modifications :

  • Ethan-1-amine (Target Compound) : Shorter chain vs. N-ethylindole derivatives (Compound 6), possibly reducing steric hindrance.
  • Piperidine-4-carboxylic acid (Compound 24) : Introduces ionizable groups, enhancing solubility but reducing cell permeability compared to neutral amines .

Biological Activity

The compound 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring and a triazolo-pyridazine moiety. Its molecular formula is C12H11N5SC_{12}H_{11}N_5S, with a molecular weight of approximately 253.32 g/mol. The IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Related compounds have shown efficacy against the hepatitis A virus (HAV) and other viral pathogens, suggesting potential for development as antiviral agents.
  • Neuropharmacological Effects : The compound has been identified as an agonist for the trace amine-associated receptor 1 (TAAR1), with significant implications for treating psychiatric disorders such as schizophrenia. In vivo studies demonstrated its ability to mitigate hyperactivity in rodent models induced by MK-801, a known NMDA receptor antagonist .

The biological effects of this compound are primarily mediated through:

  • Receptor Agonism : Its role as a TAAR1 agonist suggests modulation of dopaminergic signaling pathways, which are crucial in the context of neuropsychiatric disorders.
  • Inhibition of Pathogen Growth : Similar compounds have demonstrated inhibitory effects on Mycobacterium tuberculosis and other pathogens by disrupting essential cellular processes .

Case Studies and Research Findings

A summary of key studies highlighting the biological activities of this compound includes:

StudyFindings
Schizophrenia Model (2022) Demonstrated significant reduction in MK-801-induced hyperactivity in rats with an EC50 value of 4.0 nM for TAAR1 activation .
Antitubercular Activity (2020) Related compounds showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating potential for further development in tuberculosis treatment .
Antiviral Studies Compounds structurally similar to this compound exhibited antiviral activity against HAV, suggesting broader applications in infectious diseases.

Safety and Toxicology

Preliminary assessments indicate that compounds within this class exhibit low cytotoxicity to human cells. For instance, IC50 values exceeding 100 μM suggest a favorable safety profile for further pharmacological exploration .

Q & A

Q. Table 1: Comparative Synthetic Yields of Triazolo-Pyridazine Derivatives

PrecursorReaction ConditionsYield (%)Purity (HPLC, %)Reference
Ethyl 2-(benzamido)acetateSolvent-free, 120°C, 6h5898.5
6-Chloro analogToluene, Et3N, 80°C, 12h6599.2

Q. Table 2: Electrochemical Properties vs. Bioactivity

Compound ModificationE_red (V)E_ox (V)Antimicrobial IC50 (μM)Reference
Thiophene-3-yl-0.68+1.158.2
Phenyl (control)-0.72+1.3022.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 2
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

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